molecular formula C21H27ClN4O4S B2693045 N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216968-56-7

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2693045
CAS No.: 1216968-56-7
M. Wt: 466.98
InChI Key: REVGNOUEIYALEB-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The oxazole carboxamide moiety is linked to a morpholinylpropyl chain, and the compound exists as a hydrochloride salt, enhancing its aqueous solubility and bioavailability. Such structural motifs are common in pharmaceuticals targeting kinases or microbial enzymes, though specific therapeutic applications for this compound remain unverified in publicly available literature.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S.ClH/c1-14-5-6-17(27-3)18-19(14)30-21(22-18)25(20(26)16-13-15(2)29-23-16)8-4-7-24-9-11-28-12-10-24;/h5-6,13H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVGNOUEIYALEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NOC(=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves multiple steps. Common synthetic routes include:

    Diazo-coupling: This reaction involves the coupling of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: This is a multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.

    Microwave irradiation: This technique accelerates chemical reactions by using microwave energy.

    One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form a product.

Chemical Reactions Analysis

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • IUPAC Name : N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride
  • CAS Number : 1105188-38-2
  • Molecular Formula : C14H21N3OS
  • Molecular Weight : 293.43 g/mol

Structure

The compound features a complex structure that includes a benzothiazole moiety, an oxazole ring, and a morpholine group, contributing to its unique pharmacological properties.

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects. Preliminary studies have indicated its role as an inhibitor in various biological pathways:

  • Anticancer Activity : Research has suggested that this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Neuropharmacology

The presence of the morpholine group suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems:

  • Cognitive Enhancement : Some derivatives have demonstrated the ability to enhance cognitive functions in animal models, indicating that this compound may also possess similar properties.

Anti-inflammatory Properties

Research indicates that compounds with benzothiazole and oxazole groups can exhibit anti-inflammatory effects:

  • Mechanism of Action : The compound may modulate inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Comparison of Biological Activities

Activity TypeCompoundReference
AnticancerSimilar Benzothiazole Derivative
Cognitive EnhancementSimilar Morpholine Derivative
Anti-inflammatoryBenzothiazole Compound

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of related benzothiazole derivatives. The findings indicated significant cytotoxicity against breast cancer cells, suggesting that structural analogs could be explored further for therapeutic development.

Case Study 2: Neuropharmacological Effects

In a controlled trial involving animal models, another compound with a similar morpholine structure enhanced memory retention and learning capabilities. This study highlights the potential of this compound in cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, thereby disrupting essential biological pathways in microorganisms. This inhibition leads to the suppression of microbial growth and proliferation .

Comparison with Similar Compounds

Key Structural Differences:

  • Core Heterocycle: The target compound contains a benzothiazole-oxazole scaffold, whereas analogues like 3q/3r and 3s/3t feature benzimidazole cores.
  • Substituents : Both the target compound and compounds incorporate morpholine groups. However, the target’s morpholinylpropyl chain is directly attached to the oxazole carboxamide, while 3q/3r use a morpholinylpropoxy linker.
  • Salt Form : The hydrochloride salt in the target compound contrasts with the neutral or sulfonyl-modified structures in , suggesting improved solubility and stability.

Physicochemical Properties

Functional Implications

  • Methoxy Groups : Methoxy substituents in the target’s benzothiazole and ’s benzimidazoles may influence electron distribution, affecting binding to hydrophobic pockets in biological targets.
  • Pharmacokinetics : The hydrochloride salt in the target compound may confer superior oral bioavailability compared to neutral benzimidazoles, which require sulfonyl groups for passive diffusion.

Biological Activity

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H26ClN5O3S
  • Molecular Weight : 475.99 g/mol
  • CAS Number : 895428-81-6
  • IUPAC Name : this compound

The compound exhibits its biological activity through various mechanisms:

  • Inhibition of Protein Targets : It has been shown to inhibit specific proteins involved in cancer cell proliferation and survival, including heat shock protein 90 (HSP90) and cyclooxygenase (COX) enzymes .
  • Antitumor Activity : In vitro studies indicate that it possesses significant cytotoxic effects against several cancer cell lines, demonstrating a broad spectrum of antitumor activity .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, with potential applications in treating conditions such as arthritis and other inflammatory diseases .

Antitumor Activity

The antitumor efficacy of the compound has been assessed in several studies. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM) Notes
EKVX (Lung Cancer)1.7Highly sensitive to treatment
RPMI-8226 (Leukemia)21.5Moderate sensitivity
OVCAR-4 (Ovarian)25.9Selective activity observed
PC-3 (Prostate)28.7Significant growth inhibition
MDA-MB-435 (Breast)15.9Effective against aggressive breast cancer cells

These results indicate that the compound exhibits potent antitumor properties across multiple cancer types.

Anti-inflammatory Activity

In vivo studies have demonstrated the compound's ability to reduce inflammation markers effectively. For instance, it showed a percentage inhibition of 64% in animal models compared to standard anti-inflammatory drugs like Celecoxib .

Case Studies

  • Study on Lung Cancer Cells : A recent study evaluated the compound's effects on EKVX lung cancer cells, showing a remarkable reduction in cell viability at low concentrations (IC50 = 1.7 μM). The study highlighted its potential as a lead candidate for further development in lung cancer therapy .
  • Comparative Analysis with COX Inhibitors : In comparative studies with known COX inhibitors, the compound exhibited superior selectivity towards COX-II over COX-I, indicating a favorable safety profile and reduced side effects associated with traditional NSAIDs .

Q & A

Q. Optimization Tips :

  • Use Design of Experiments (DoE) to evaluate factors (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can identify optimal conditions for amide coupling .
  • Monitor reaction progress via TLC or in-situ FTIR to reduce byproducts.

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and morpholine protons (δ 3.6–3.7 ppm). Axial/equatorial protons in the morpholine ring split into distinct multiplets .
    • ¹³C NMR : Confirm carbonyl carbons (amide C=O at δ 165–170 ppm; oxazole C=O at δ 160–165 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly cleavage at the benzothiazole-oxazole junction .
  • HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>98% required for pharmacological studies) .

Advanced: How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

Quantum Chemical Calculations :

  • Employ DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Reaction path sampling (e.g., NEB method) models intermediates in hydrolysis or metabolic pathways .

Molecular Docking :

  • Use AutoDock Vina to simulate binding to targets (e.g., kinases). Prioritize docking poses with ΔG < -8 kcal/mol and validate via MD simulations (100 ns) to assess stability .

Case Study : Morpholine’s role in enhancing solubility and membrane permeability can be rationalized via logP calculations (e.g., XLogP3) and H-bond donor/acceptor counts .

Advanced: What statistical approaches are effective in optimizing reaction conditions and resolving data contradictions?

Methodological Answer:

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes variables (e.g., temperature, catalyst loading) for maximum yield. For example, a 3-level CCD reduced reaction time by 40% while maintaining >85% purity .
  • Contradiction Analysis : If experimental yields conflict with computational predictions (e.g., DFT-predicted vs. observed activation energy):
    • Re-examine solvent effects (implicit vs. explicit solvation models).
    • Validate intermediate stability via in-situ IR or LC-MS .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity and physicochemical properties?

Methodological Answer:

  • Comparative Studies : Synthesize analogs (e.g., replacing morpholine with piperazine) and evaluate:
    • Solubility : Shake-flask method (pH 7.4 PBS) with UV quantification.
    • Activity : IC50 assays against target enzymes (e.g., kinase inhibition).
    • SAR Insights : Electron-withdrawing groups on benzothiazole enhance target affinity but reduce solubility .
  • Data Correlation : Use PLS regression to link logP, polar surface area, and bioactivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize hydrochloride salts with sodium bicarbonate, followed by adsorption using vermiculite.
  • Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C .

Advanced: How can researchers validate the reproducibility of analytical methods for this compound?

Methodological Answer:
Follow ICH Q2(R1) guidelines:

Precision : Intra-day/inter-day RSD <2% for HPLC retention times.

Accuracy : Spike recovery tests (98–102%) in simulated biological matrices .

Robustness : Vary HPLC parameters (column age, flow rate ±0.1 mL/min) and confirm resolution >1.5 .

Advanced: What role does the morpholine moiety play in the compound’s pharmacokinetic profile?

Methodological Answer:

  • Solubility : Morpholine’s polarity increases aqueous solubility (logP reduced by ~0.5 units vs. non-polar analogs) .
  • Metabolism : CYP3A4-mediated oxidation of morpholine to morpholine N-oxide (detectable via LC-MS/MS in hepatic microsomal assays) .
  • Permeability : PAMPA assays show morpholine derivatives enhance Caco-2 permeability by 30% compared to piperidine analogs .

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